molecular formula C13H15NO2 B3285250 4-(Piperidine-1-carbonyl)benzaldehyde CAS No. 80020-14-0

4-(Piperidine-1-carbonyl)benzaldehyde

Cat. No. B3285250
Key on ui cas rn: 80020-14-0
M. Wt: 217.26 g/mol
InChI Key: UITGRKOJUBJCHX-UHFFFAOYSA-N
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Patent
US04289769

Procedure details

A mixture of 12.0 g. of 4-carboxybenzaldehyde, 13.6 g. of N,N'-carbonyldiimidazole and 100 ml. of tetrahydrofuran is allowed to stand for one hour, then 9.4 ml. of piperidine is added. The reaction mixture is allowed to stand for 18 hours, then heated at reflux temperature for one hour. Water is added and the solvent is distilled off. Methylene chloride is added and the solution is washed with 25 ml. of concentrated hydrochloric acid, then with water then is dried over magnesium sulfate. The mother liquor is concentrated to yield p-piperidinocarbonylbenzaldehyde as an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
N,N'-carbonyldiimidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[O:9])=[CH:6][CH:5]=1)([OH:3])=O.O1CCCC1.[NH:17]1[CH2:22][CH2:21][CH2:20][CH2:19][CH2:18]1>O>[N:17]1([C:1]([C:4]2[CH:11]=[CH:10][C:7]([CH:8]=[O:9])=[CH:6][CH:5]=2)=[O:3])[CH2:22][CH2:21][CH2:20][CH2:19][CH2:18]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)C1=CC=C(C=O)C=C1
Step Two
Name
N,N'-carbonyldiimidazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 12.0 g
WAIT
Type
WAIT
Details
to stand for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for one hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off
ADDITION
Type
ADDITION
Details
Methylene chloride is added
WASH
Type
WASH
Details
the solution is washed with 25 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
of concentrated hydrochloric acid, then with water then is dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The mother liquor is concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1(CCCCC1)C(=O)C1=CC=C(C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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